molecular formula C12H24N2O4S B3069791 1-Octyl-3-methylimidazolium hydrogen sulfate CAS No. 497258-85-2

1-Octyl-3-methylimidazolium hydrogen sulfate

Cat. No. B3069791
CAS RN: 497258-85-2
M. Wt: 292.4 g/mol
InChI Key: RRABSTHQUPQUTI-UHFFFAOYSA-M
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Description

1-Octyl-3-methylimidazolium hydrogen sulfate is a type of ionic liquid . It has a molecular formula of C12H23N2.HSO4 and a molecular weight of 292.395 .


Molecular Structure Analysis

The molecular structure of 1-Octyl-3-methylimidazolium hydrogen sulfate consists of a C12H24N2O4S molecular formula . The main reactive site is located on the imidazolium ring .

Scientific Research Applications

Green Biorefining Technologies

1-Octyl-3-methylimidazolium hydrogen sulfate (C8mimHSO4) exhibits a unique ability to dissolve and fractionate lignocellulosic biomass. This property makes it promising for green biorefining technologies. Lignocellulose, a major component of plant cell walls, can be efficiently dissolved by C8mimHSO4, allowing for the extraction of valuable components such as cellulose, hemicellulose, and lignin. These extracted components can then be used for biofuel production, bioplastics, and other sustainable materials .

Catalytic Systems

C8mimHSO4 serves as a Brønsted acidic ionic liquid and can be employed as a component in catalytic systems. For instance, it can be combined with chlorotrimethylsilane to prepare 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. These compounds find applications in pharmaceuticals and agrochemicals .

Hydroformylation Reactions

In the hydroformylation of 1-octene (a process that converts olefins into aldehydes), C8mimHSO4 acts as a solvent. It facilitates the formation of nonanals in the presence of a rhodium catalyst. This application is relevant in fine chemical synthesis and industrial processes .

Additives in Lubricants

Ionic liquids, including C8mimHSO4, are being explored as additives in lubricants. Their unique properties can enhance lubricity, reduce friction, and improve wear resistance. These applications contribute to more efficient machinery and reduced environmental impact .

Polymer Coatings

Synergistic effects arise when combining C8mimHSO4 with cellulose nanocrystals (CNCs). Researchers have successfully synthesized waterborne anti-corrosion coatings using this combination. The resulting coatings exhibit improved performance due to the interaction between C8mimHSO4 and CNCs .

Liquid Chromatography

Ionic liquids, including C8mimHSO4, have been investigated as mobile phase additives in liquid chromatography. Their unique solvation properties and low volatility make them valuable for separating and analyzing complex mixtures .

Safety and Hazards

Safety data sheets suggest that 1-Octyl-3-methylimidazolium hydrogen sulfate should be handled in a well-ventilated place, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it’s advised to prevent further spillage or leakage if it is safe to do so .

Future Directions

Ionic liquids like 1-Octyl-3-methylimidazolium hydrogen sulfate have been gaining interest in various areas of research including drug formulations and delivery due to their inherent tunable physicochemical and biological properties . They are also being explored for applications in next-generation low-power electronics and optoelectronic devices .

Mechanism of Action

Target of Action

1-Octyl-3-methylimidazolium hydrogen sulfate, also known as [OMIM]HSO4, primarily targets metal surfaces, such as copper and zinc . It acts as a corrosion inhibitor, effectively suppressing the corrosion of metals in acidic solutions . It also has been found to have antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli .

Mode of Action

The compound interacts with its targets through a process known as adsorption . In the case of metal surfaces, the imidazolium group of the cation and the HSO4- of the anion interact with the metal surface . This interaction forms a protective layer on the metal surface, which inhibits the corrosion process . For bacterial cells, the compound disrupts the cell membrane integrity, leading to cell lysis .

Biochemical Pathways

The compound affects the electrochemical processes involved in metal corrosion and bacterial cell lysis . In metal corrosion, it interferes with the electroreduction of metal ions, slowing down the deposition rate and inhibiting the electrocrystallization of the metal . In bacterial cells, it disrupts the integrity of the cell membrane, leading to cell death .

Result of Action

The primary result of the compound’s action is the inhibition of metal corrosion and bacterial growth . In metal surfaces, it results in a more leveled and fine-grained cathodic deposit . In bacterial cells, it leads to cell death due to membrane disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Octyl-3-methylimidazolium hydrogen sulfate. For instance, the concentration of the compound plays a crucial role in its effectiveness as a corrosion inhibitor . High concentrations can lead to the blocking of active sites on the cathode surface, thereby inhibiting the electrocrystallization of the metal . Similarly, the compound’s antimicrobial activity can be influenced by factors such as the presence of other substances and the physical conditions of the environment .

properties

IUPAC Name

hydrogen sulfate;1-methyl-3-octylimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2.H2O4S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-12H,3-9H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRABSTHQUPQUTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octyl-3-methylimidazolium hydrogen sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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